![molecular formula C18H17N3O2 B12610898 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide CAS No. 648897-08-9](/img/structure/B12610898.png)
8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Amidation: The final step involves the coupling of the 2-carboxylic acid derivative of quinoline with 2-(pyridin-2-yl)ethylamine to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its observed biological effects.
相似化合物的比较
Quinoline-2-carboxamide: Lacks the methoxy and pyridin-2-yl groups, resulting in different biological activities.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to distinct chemical reactivity and applications.
2-(Pyridin-2-yl)ethylamine: A simpler structure without the quinoline core, used in different contexts.
Uniqueness: 8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide is unique due to its combination of the quinoline core, methoxy group, and pyridin-2-yl ethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
属性
CAS 编号 |
648897-08-9 |
|---|---|
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
8-methoxy-N-(2-pyridin-2-ylethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-7-4-5-13-8-9-15(21-17(13)16)18(22)20-12-10-14-6-2-3-11-19-14/h2-9,11H,10,12H2,1H3,(H,20,22) |
InChI 键 |
LIGUDTYYLSSZRI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


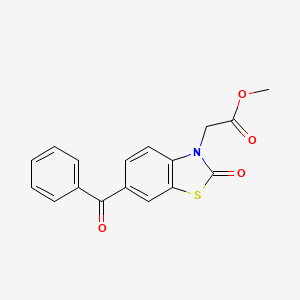


![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)

![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
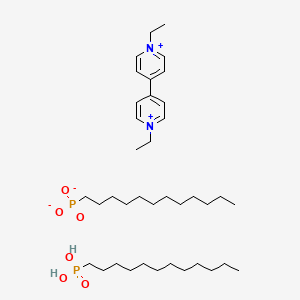
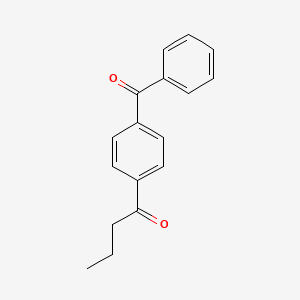
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
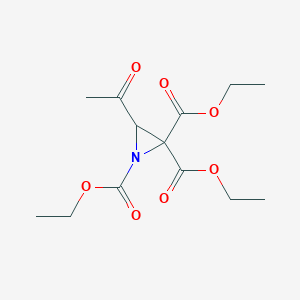
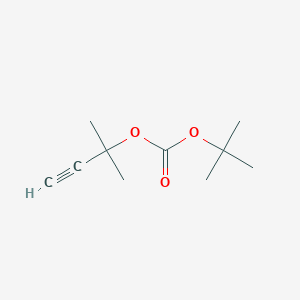


![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)
